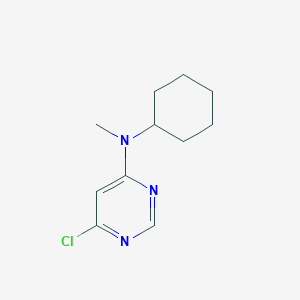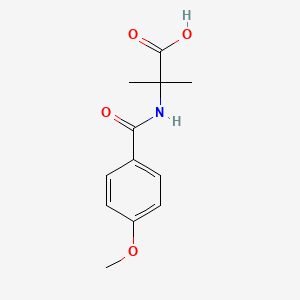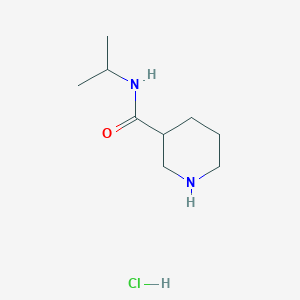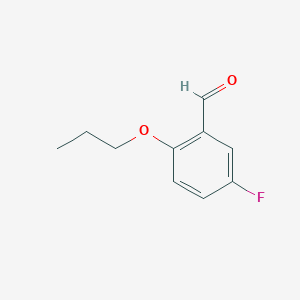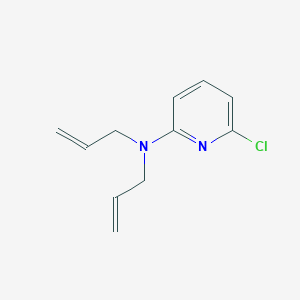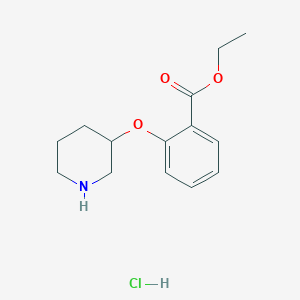![molecular formula C7H5FN2 B1395239 7-Fluor-1H-pyrrolo[3,2-c]pyridin CAS No. 1190315-04-8](/img/structure/B1395239.png)
7-Fluor-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
“7-Fluoro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the linear formula C7H5FN2 . It has a molecular weight of 136.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A series of 1H-pyrrolo pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . Another study reported the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-1H-pyrrolo[3,2-c]pyridine . The InChI code is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .
Chemical Reactions Analysis
The compound has been used in the synthesis of colchicine-binding site inhibitors . It has also been used in the development of potent inhibitors against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 279.3±20.0C at 760 mmHg . The flash point is 122.7 .
Wissenschaftliche Forschungsanwendungen
Krebstherapie
7-Fluor-1H-pyrrolo[3,2-c]pyridin: Derivate haben sich als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) gezeigt, der eine entscheidende Rolle bei der Tumorentwicklung in verschiedenen Krebsarten spielt . Diese Derivate können die Proliferation von Krebszellen hemmen und Apoptose induzieren, was sie zu potenziellen Kandidaten für die Krebstherapie macht .
Pharmakologische Forschung
In der Pharmakologie wurde diese Verbindung bei der Synthese von Molekülen mit signifikanten biologischen Aktivitäten eingesetzt. So wurde sie beispielsweise an der Entwicklung von Verbindungen beteiligt, die bei der Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzucker, wie Diabetes und verwandten Erkrankungen, helfen können .
Materialwissenschaft
Die Derivate der Verbindung werden auf ihr Potenzial für Anwendungen in der Materialwissenschaft untersucht. Sie wurden beispielsweise in Studien verwendet, die die Auswirkungen auf die Tubulinpolymerisation auf zellulärer Ebene untersuchten, was Auswirkungen auf die Entwicklung neuer Materialien mit spezifischen mikroskopischen Eigenschaften haben könnte .
Chemische Synthese
This compound: ist ein wertvoller Baustein in der chemischen Synthese. Es wird verwendet, um komplexe Moleküle zu konstruieren, die als Zwischenprodukte bei der Synthese verschiedener pharmakologisch aktiver Verbindungen dienen können .
Landwirtschaftliche Anwendungen
Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, deutet die biologische Aktivität von Pyrrolopyridinderivaten auf mögliche Anwendungen bei der Entwicklung neuer Agrochemikalien hin. Ihre Rolle bei der Bekämpfung von Pflanzenkrankheiten oder der Steigerung des Wachstums könnte ein Bereich zukünftiger Forschung sein .
Medizinische Forschung
Diese Verbindung ist auch Gegenstand des Interesses in der medizinischen Forschung, insbesondere bei der Entwicklung neuer Medikamente. Ihre Derivate wurden auf ihr therapeutisches Potenzial bei verschiedenen Erkrankungen, einschließlich Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen, untersucht .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their inhibitory action against caix and their potential to reduce blood glucose , suggesting possible targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes at the molecular level .
Biochemical Pathways
Similar compounds have shown efficacy in reducing blood glucose , suggesting that they may affect pathways related to glucose metabolism.
Pharmacokinetics
It’s known that the compound has a molecular weight of 13613 , which might influence its bioavailability.
Result of Action
Similar compounds have shown efficacy in reducing blood glucose , suggesting potential therapeutic applications in conditions such as diabetes and other metabolic disorders.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
7-Fluoro-1H-pyrrolo[3,2-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The interaction with FGFRs is particularly important in cancer research, as abnormal activation of these receptors is associated with tumor growth. Additionally, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can bind to other proteins and influence their activity, further highlighting its biochemical significance.
Cellular Effects
The effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway, which plays a crucial role in regulating cell growth and survival. Furthermore, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as FGFRs, inhibiting their activity and preventing downstream signaling . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine have been observed to change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Its degradation and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to 7-Fluoro-1H-pyrrolo[3,2-C]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe usage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-Fluoro-1H-pyrrolo[3,2-C]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy. The compound’s ability to cross cell membranes and reach target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as the compound may interact with different biomolecules in various cellular environments. Understanding its subcellular distribution is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTLFCZYNVBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
